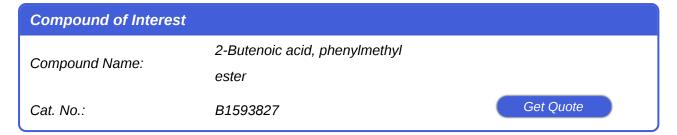


Validating Benzyl Crotonate: A Comparative Guide to ¹H and ¹³C NMR Spectral Data

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This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for benzyl crotonate against ethyl crotonate. It is designed for researchers, scientists, and drug development professionals to facilitate the validation of benzyl crotonate through detailed spectral analysis. The guide includes tabulated spectral data, a standard experimental protocol for data acquisition, and a logical workflow for structural verification.

Comparative NMR Spectral Data

The chemical structure of a molecule is unequivocally confirmed by its NMR spectrum. In the case of benzyl crotonate, the presence of the benzyl group introduces characteristic signals in both ¹H and ¹³C NMR spectra, which can be compared with a simpler alkyl ester like ethyl crotonate to understand the electronic effects of the aromatic ring. The data presented below was acquired in deuterated chloroform (CDCl₃).



Table 1: ¹H and ¹³C NMR Spectral Data for Benzyl Crotonate and Ethyl Crotonate in CDCl₃

Compound	Nucleus	Assignment	Chemical Shift (δ, ppm)	Multiplicity & J (Hz)	Integration
Benzyl Crotonate	¹H NMR	Ar-H (C ₆ H₅)	7.37	m	5H
=CH-	7.00	dq, J=15.6, 6.8	1H		
=CH-C=O	5.88	dq, J=15.6, 1.5	1H	-	
O-CH ₂ -Ar	5.17	S	2H	_	
CH₃-CH=	1.89	dd, J=6.8, 1.5	3H	-	
¹³ C NMR	C=O	166.1		-	
Aromatic & Alkene	145.1, 136.2, 128.5, 128.2, 128.1, 122.5		-		
Aliphatic	66.1, 18.0	_			
Ethyl Crotonate	¹H NMR	=CH-	6.97	dq, J=15.6, 6.9	1H
=CH-C=O	5.85	dq, J=15.6, 1.8	1H		
O-CH ₂ -CH ₃	4.18	q, J=7.1	2H	-	
O-CH ₂ -CH ₃ & CH ₃ -CH=	1.88 & 1.28	dd, J=6.9, 1.8 & t, J=7.1	3H & 3H	-	
¹³ C NMR	C=O, Alkene	166.5, 144.5, 123.1	_	_	
Aliphatic	60.2, 18.0, 14.2				

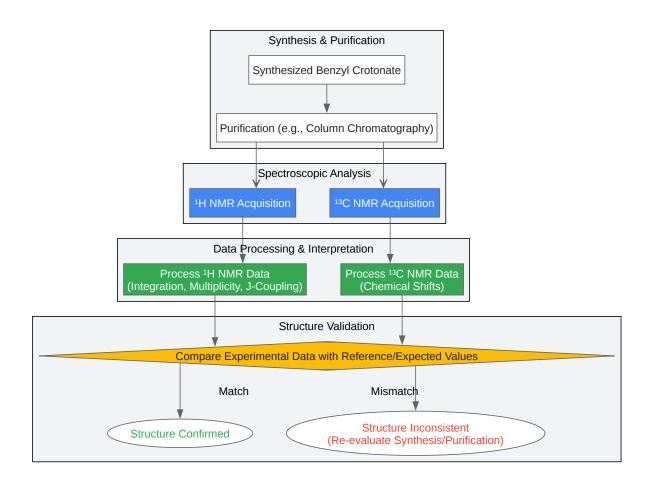


Data for Benzyl Crotonate sourced from the Spectral Database for Organic Compounds (SDBS). Data for Ethyl Crotonate sourced from Magritek.[1]

Logical Workflow for Spectral Validation

The following diagram illustrates the logical workflow for validating the chemical structure of a synthesized target compound, such as benzyl crotonate, using NMR spectroscopy.





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Workflow for NMR-based structural validation.



Experimental Protocols

The following is a representative experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for a small organic molecule like benzyl crotonate.

- 1. Sample Preparation:
- Approximately 5-10 mg of the purified benzyl crotonate sample is accurately weighed and dissolved in ~0.6 mL of deuterated chloroform (CDCl₃).
- Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- The solution is transferred to a 5 mm NMR tube.
- 2. NMR Spectrometer and Parameters:
- Instrument: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) is used.
- Nuclei: ¹H and ¹³C.
- Solvent: CDCl3.
- Temperature: Standard probe temperature (e.g., 298 K).
- 3. ¹H NMR Acquisition:
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.
- Spectral Width: Approximately 16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8 to 16 scans are typically co-added to improve the signal-to-noise ratio.
- 4. ¹³C NMR Acquisition:



- Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30') is used to provide a spectrum with singlets for each unique carbon.
- Spectral Width: Approximately 240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.
- 5. Data Processing:
- The acquired Free Induction Decay (FID) is Fourier transformed.
- Phase and baseline corrections are applied.
- The ¹H spectrum is referenced to the TMS signal at 0.00 ppm. The ¹³C spectrum is referenced to the solvent signal of CDCl₃ (δ = 77.16 ppm).
- For the ¹H spectrum, peak integration is performed to determine the relative number of protons. Peak multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) are determined.

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References

- 1. magritek.com [magritek.com]
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